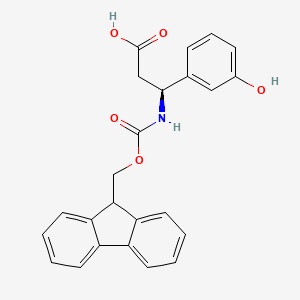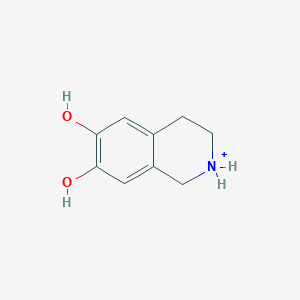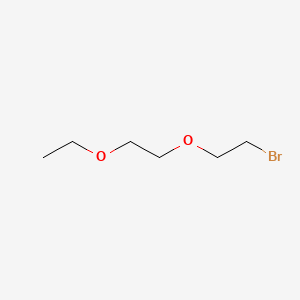
7-Hidroxi-2-metil-4H-croman-4-ona
Descripción general
Descripción
7-Hydroxy-2-methyl-4H-chromen-4-one, also known as 7-hydroxy-2-methylchromen-4-one, is a derivative of coumarin. Coumarins are a class of organic compounds characterized by a benzopyrone structure.
Aplicaciones Científicas De Investigación
7-Hydroxy-2-methyl-4H-chromen-4-one has a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
The primary target of 7-Hydroxy-2-methyl-4H-chromen-4-one is the Src kinase . Src kinase is a non-receptor tyrosine kinase that plays a key role in various biological processes, including cell growth, division, migration, and survival.
Mode of Action
7-Hydroxy-2-methyl-4H-chromen-4-one: acts as an inhibitor of Src kinase . It binds to the kinase, preventing it from phosphorylating its substrates. This inhibition disrupts the signaling pathways that are regulated by Src kinase, leading to changes in cellular processes.
Pharmacokinetics
The pharmacokinetic properties of 7-Hydroxy-2-methyl-4H-chromen-4-one Its lipophilicity and water solubility suggest that it may have good bioavailability
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7-Hydroxy-2-methyl-4H-chromen-4-one . For example, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other substances. Additionally, the compound’s action can be influenced by the specific cellular environment, including the presence of other signaling molecules and the state of the target cells .
Análisis Bioquímico
Biochemical Properties
7-Hydroxy-2-methyl-4H-chromen-4-one has been identified as a Src kinase inhibitor with an IC50 of less than 300 μM . This suggests that it interacts with the Src kinase enzyme, potentially influencing the enzyme’s activity and playing a role in biochemical reactions .
Cellular Effects
Src kinases are involved in cell signaling pathways, gene expression, and cellular metabolism . Therefore, 7-Hydroxy-2-methyl-4H-chromen-4-one could potentially impact these processes.
Molecular Mechanism
Its ability to inhibit Src kinase suggests that it may bind to this enzyme, inhibiting its activity and leading to changes in gene expression .
Metabolic Pathways
Given its biochemical properties, it may interact with enzymes or cofactors in various metabolic pathways .
Métodos De Preparación
The synthesis of 7-Hydroxy-2-methyl-4H-chromen-4-one can be achieved through several methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For instance, resorcinol can react with ethyl acetoacetate under acidic conditions to yield 7-Hydroxy-2-methyl-4H-chromen-4-one . Industrial production methods often optimize these reactions by using green solvents and catalysts to enhance yield and reduce environmental impact .
Análisis De Reacciones Químicas
7-Hydroxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the chromenone structure into chromanol derivatives.
Substitution: The hydroxyl group at the 7-position can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
7-Hydroxy-2-methyl-4H-chromen-4-one is part of a larger family of coumarin derivatives. Similar compounds include:
7-Hydroxy-4-methylcoumarin: Known for its use as a fluorescent probe and in medicinal chemistry.
4-Hydroxycoumarin: Widely used as an anticoagulant (e.g., warfarin).
7-Hydroxy-4-(hydroxymethyl)-2H-chromen-2-one: Exhibits significant biological activities and is used in various research applications.
The uniqueness of 7-Hydroxy-2-methyl-4H-chromen-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other coumarin derivatives .
Propiedades
IUPAC Name |
7-hydroxy-2-methylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPBSGDZHKDNNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00417932 | |
| Record name | 7-Hydroxy-2-methyl-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00417932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6320-42-9 | |
| Record name | 7-Hydroxy-2-methyl-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6320-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 31894 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006320429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6320-42-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31894 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Hydroxy-2-methyl-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00417932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-hydroxy-2-methyl-4H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3-Methoxyphenoxy)methyl]piperidine](/img/structure/B1588644.png)












